molecular formula C3H4N2O2 B018101 Hydantoin CAS No. 461-72-3

Hydantoin

Cat. No. B018101
CAS RN: 461-72-3
M. Wt: 100.08 g/mol
InChI Key: WJRBRSLFGCUECM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydantoin was first isolated in 1861 by Adolf von Baeyer in the course of his study of uric acid . He obtained it by hydrogenation of allantoin, hence the name . Friedrich Urech synthesized 5-methylhydantoin in 1873 from alanine sulfate and potassium cyanate in what is now known as the Urech hydantoin synthesis . Hydantoin can also be synthesized either by heating allantoin with hydroiodic acid or by "heating bromacetyl urea with alcoholic ammonia" .


Molecular Structure Analysis

Hydantoin is a five-membered heterocyclic compound with four versatile points of functionalities in its framework . A series of three 5,5′-substituted hydantoin derivatives were synthesized, and their crystal structures were solved using single-crystal synchrotron/powder-crystal X-ray diffraction data .


Chemical Reactions Analysis

Hydantoins exhibit diverse reactivity patterns and attractive properties via appropriate peripheral functionalization . They have been found to have versatile applications in various fields of science . The reaction of carbodiimides with α-Br (Cl)-aryl acetic acids produces N,N′-substituted 5-arylhydantoins under very mild conditions and high yields .


Physical And Chemical Properties Analysis

Hydantoin is a crystalline weakly acidic imidazole derivative C3H4N2O2 with a sweetish taste . It has a molar mass of 100.077 g·mol−1 and a melting point of 220 °C (428 °F; 493 K) . It is soluble in water at 39.7 g/l (100 °C) .

Scientific Research Applications

Optoelectronics

Hydantoin and its derivatives have shown promising applications in the field of optoelectronics . The photophysical properties of hydantoins make them suitable for use in optoelectronic devices . This field is ripe for new ideas, which can enable their use in optoelectronics and prototypes to translate laboratory products into commercial products .

Medicinal Drugs

Hydantoin and its derivatives have been found to have versatile applications in various fields of science, including medicine . The commercialization of hydantoin-based drugs and their technology in the market have been explored .

Biological and Pharmaceutical Activity

Functionalization of hydantoin shows high potential for biological, medical, and pharmaceutical activity . The promising applications of the resultant derivatives reported in the literature are thoroughly discussed .

Sensors

Hydantoin derivatives display a wide range of applications such as sensors . They are used as chemical sensory materials towards the detection of toxic anions and metal ions .

Biosensing/Imaging

Hydantoin derivatives are also used in biosensing/imaging as labelling markers in living cells and tissues . This application is particularly useful in biological and medical research .

Anticonvulsants

Hydantoin derivatives are commonly used anticonvulsants . They are effective for partial-onset seizures and tonic-clonic seizures . Phenytoin is the most important drug in this group .

Control of Arrhythmia

Phenytoin, a derivative of hydantoin, is also used to control arrhythmia (irregular heartbeat) . This application is crucial in the field of cardiology .

Treatment of Migraine and Facial Nerve Pain

Phenytoin is also used to treat migraine headaches and facial nerve pain . This highlights the versatility of hydantoin and its derivatives in medical treatments .

Mechanism of Action

Target of Action

Hydantoins, including the well-known derivative phenytoin, primarily target the sodium channels present throughout the nerves . These channels play a crucial role in the conduction of electrical impulses and the release of neurotransmitters .

Mode of Action

Hydantoins exert their effect by slowing the synaptic transmission . They achieve this by blocking sodium channels from recovering from the inactivated state, which inhibits neurons from firing . This action effectively stops the repeated excitation of cells that results in seizures .

Biochemical Pathways

Hydantoins play an important role in the purine catabolic pathway that regulates the purine pool in the cell to provide precursors for nucleic acid synthesis . In addition, hydantoinases have essential metabolic functions because they hydrolyze hydantoin and 5’-monosubstituted hydantoin derivatives .

Pharmacokinetics

Phenytoin, a hydantoin derivative, has a therapeutic range of 10–20 μg/mL (20–40 μmol/L) with a free phenytoin concentration of 1–2 μg/mL (2–4 μmol/L) . The peak after a therapeutic oral dose is reached within 3–12 hours . The plasma half-life of phenytoin ranges from 6–60 hours . Less than 5% of phenytoin is excreted unchanged in the urine .

Result of Action

The primary result of hydantoin action is the reduction of seizures . By targeting sodium channels and inhibiting neuronal firing, hydantoins prevent the repeated excitation of cells that leads to seizures . This makes hydantoins effective as anticonvulsant or antiepileptic drugs .

Action Environment

The synthesis and action of hydantoins can be influenced by various environmental factors. Recent advances in the synthesis of hydantoins aim to produce more sustainable and environmentally friendly procedures for the preparation of these biomolecules . .

Future Directions

Hydantoins and their derivatives have been found to have versatile applications in various fields of science . They display a plethora of properties and a wide range of applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labeling markers in living cells and tissues . This field is ripe for new ideas, which can enable their use in optoelectronics and prototypes to translate laboratory products into commercial products .

properties

IUPAC Name

imidazolidine-2,4-dione
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InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
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InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=O)N1
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Molecular Formula

C3H4N2O2
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Related CAS

25280-53-9
Record name 2,4-Imidazolidinedione, homopolymer
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DSSTOX Substance ID

DTXSID1052111
Record name 2,4-Imidazolidinedione
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Molecular Weight

100.08 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Hydantoin
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Solubility

>15 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000747 [mmHg]
Record name Hydantoin
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Product Name

Hydantoin

CAS RN

461-72-3
Record name Hydantoin
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Synthesis routes and methods I

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
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Synthesis routes and methods II

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
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alkali metal alkanoate
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[Compound]
Name
acylated-5-(substituted benzal) hydantoins
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[Compound]
Name
substituted benzaldehyde
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alkali metal alkanoate
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acid anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydantoin
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Hydantoin
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Hydantoin
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Hydantoin
Reactant of Route 5
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Q & A

Q1: What are hydantoins and why are they important?

A: Hydantoins, also known as imidazolidine-2,4-diones, are a class of heterocyclic organic compounds characterized by a five-membered ring containing two nitrogen atoms and a urea functional group. They are found in nature, with examples like hydantocidin isolated from Streptomyces hygroscopicus, which exhibits herbicidal and antiviral activity. [] Synthetic hydantoins have diverse applications, including use as anticonvulsant drugs (e.g., phenytoin), bactericides, and components of high-temperature epoxy resins. []

Q2: How do hydantoins interact with biological systems and what are the downstream effects?

A: Hydantoins can interact with biological systems in various ways, depending on their structure and substituents. For instance, diphenylhydantoin and diphenyl-thio-hydantoin inhibit spontaneous uterine motility by potentially affecting sodium pumps and membrane permeability. [] Certain hydantoin derivatives act as antagonists at the glycine binding site of the NMDA receptor, demonstrating their potential as anticonvulsant agents. []

Q3: Can you describe the structural features of hydantoins?

A: Hydantoins are characterized by a five-membered heterocyclic ring structure containing two nitrogen atoms at the 1 and 3 positions and a carbonyl group at both the 2 and 4 positions. The hydrogen atom at the 5 position of the hydantoin ring is acidic, which allows for various substitutions at this position, leading to a wide range of structural diversity. [, ]

Q4: What is the molecular formula, molecular weight, and spectroscopic data for a simple hydantoin?

A4: For unsubstituted hydantoin:

  • Spectroscopic Data:
    • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation. [, ]

Q5: How does the structure of hydantoins influence their biological activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the hydantoin ring significantly affect its biological activity. For example, the presence of a hydantoin substituent at the C-3 position of the indole nucleus leads to potent inhibition of the glycine binding site of the NMDA receptor. [] Furthermore, the size and electronic properties of substituents at the 5-position can dramatically impact a hydantoin's pharmacological profile, including its potency, selectivity, and metabolic stability. [, , , , , ]

Q6: What are some applications of hydantoins as catalysts?

A: While hydantoins are not widely used as catalysts themselves, enzymes like D-hydantoinase use a hydantoin substrate in the production of D-amino acids. D-hydantoinase catalyzes the enantioselective hydrolysis of D-5-substituted hydantoins to form N-carbamyl-D-amino acids, which are then converted to D-amino acids by a D-carbamoylase. This enzymatic pathway is crucial for the industrial production of D-amino acids, which are essential building blocks for pharmaceuticals and other fine chemicals. [, , ]

Q7: Can you elaborate on the role of computational chemistry in hydantoin research?

A: Computational chemistry tools are extensively used to study hydantoins. Molecular modeling techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations help predict the conformational preferences, electronic properties, and interactions of hydantoins with biological targets. [] These computational approaches assist in understanding the structure-activity relationships (SAR) and designing new hydantoin derivatives with improved potency, selectivity, and pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) models, developed using statistical methods and computational calculations, correlate the structural features of hydantoins with their biological activities. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the synthesis of promising candidates. [, ]

Q8: Have any resistance mechanisms been identified for hydantoin-based drugs?

A: While hydantoins have been used in medicine for a long time, resistance mechanisms have been observed, particularly in the context of antibacterial activity. Studies have shown that some bacteria can develop resistance to hydantoin derivatives. For example, one study found that while many hydantoin compounds inhibited the efflux pumps of a standard Staphylococcus aureus strain (ATCC 25923), none reduced the resistance of this strain to oxacillin. []

Q9: How are hydantoins metabolized in biological systems?

A: Hydantoins are primarily metabolized in the liver, often by enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The most common metabolic transformations of hydantoins include hydroxylation of aromatic rings, oxidation of sulfur-containing groups, and hydrolysis of amide bonds. [, , ] The resulting metabolites can have altered pharmacological activity and excretion profiles compared to the parent hydantoin compound. Understanding the metabolic pathways of hydantoins is crucial for optimizing their pharmacokinetic properties and minimizing potential drug interactions.

Q10: What are the environmental impacts of hydantoins?

A: Hydantoins, particularly those used in industrial applications, can potentially impact the environment. Their release into water bodies or soil may pose risks to aquatic organisms and ecosystems. Degradation pathways and ecotoxicological effects of hydantoins are important considerations for assessing their environmental fate and persistence. Strategies to mitigate negative environmental impacts include developing biodegradable hydantoin derivatives and implementing effective wastewater treatment methods. [, , , ]

Q11: What are some historical milestones in hydantoin research?

A11: The history of hydantoin research spans over a century, marked by significant discoveries and advancements:

  • 1908: Heinrich Biltz developed the Bucherer-Bergs reaction, a key method for synthesizing hydantoins. []
  • 1938: 5,5-diphenylhydantoin (phenytoin) was discovered as an anticonvulsant, marking a significant milestone in medicinal chemistry. []
  • 21st century: Current research emphasizes developing novel synthetic methods, understanding the mechanism of action of hydantoin-based drugs, and exploring their potential in diverse fields, including materials science and nanotechnology. [, , , ]

Q12: What analytical techniques are commonly used to study hydantoins?

A12: A variety of analytical methods are employed for the characterization, quantification, and monitoring of hydantoins:

  • Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structure and stereochemistry. [, ]
  • Mass Spectrometry (MS): Used to determine molecular weight, identify fragmentation patterns, and elucidate structures. []
  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate, identify, and quantify hydantoins in complex mixtures. [, , ]
  • X-ray crystallography: Provides information about the three-dimensional structure of hydantoins. []

Q13: How does the solubility of hydantoins impact their bioavailability?

A: The solubility of hydantoins in aqueous and lipid environments plays a crucial role in their bioavailability and efficacy. Hydantoins with poor aqueous solubility exhibit limited dissolution in biological fluids, resulting in reduced absorption and systemic exposure. Conversely, hydantoins with high lipophilicity may face challenges in crossing biological membranes and reaching their target sites. [, ] Strategies to enhance the solubility and bioavailability of hydantoins include:

    Q14: Are there alternative compounds or materials that can be used in place of hydantoins?

    A: The suitability of alternatives depends on the specific application. For instance, other heterocyclic compounds, such as thiazolidinediones, oxazolidinediones, and pyrrolidinediones, share structural similarities with hydantoins and might exhibit comparable biological activities. In materials science, alternative epoxy resin systems, such as those based on bisphenol A or novolac resins, could be considered depending on the required properties and performance characteristics. [, ] When selecting alternatives, it's crucial to consider factors such as cost, performance, safety, and environmental impact.

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